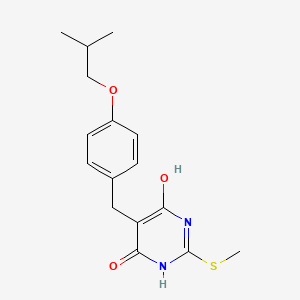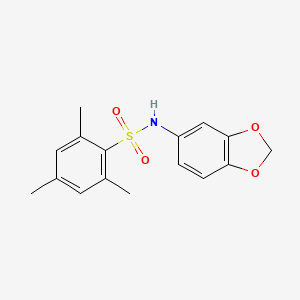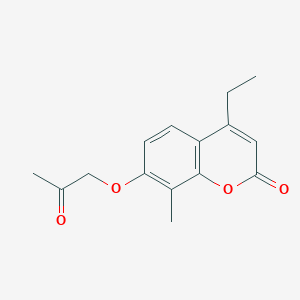
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as IBMPD and has a molecular formula of C17H22N2O3S.
Wirkmechanismus
The mechanism of action of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis B and C viruses. The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. The compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol may have potential therapeutic applications in the treatment of oxidative stress-related diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol in lab experiments is its high purity, which ensures reproducibility of results. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol. One potential area of research is the development of novel formulations of the compound that enhance its solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production. However, the compound's low solubility in water may limit its use in certain assays. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol involves the reaction of 4-isobutoxybenzylamine with 2-(methylthio)pyrimidine-4,6-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)9-21-12-6-4-11(5-7-12)8-13-14(19)17-16(22-3)18-15(13)20/h4-7,10H,8-9H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWAFSAWBURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Methylpropoxy)benzyl]-2-(methylsulfanyl)pyrimidine-4,6-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)

![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)